molecular formula C19H22N4O2 B2817683 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine CAS No. 2034444-15-8

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2817683
CAS No.: 2034444-15-8
M. Wt: 338.411
InChI Key: UMFJQHFSUGXBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine is a piperazine derivative featuring a pyridin-2-yl group at the 4-position and a 2-(cyclopropylmethoxy)pyridine-4-carbonyl moiety at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes . The cyclopropylmethoxy group introduces steric and electronic effects that may enhance metabolic stability or receptor binding compared to simpler alkoxy substituents.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(16-6-8-21-18(13-16)25-14-15-4-5-15)23-11-9-22(10-12-23)17-3-1-2-7-20-17/h1-3,6-8,13,15H,4-5,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJQHFSUGXBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Acylated Piperazines

Compounds with acylated piperazine moieties are common in drug discovery. For example:

  • N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) : This derivative, featuring a trifluoromethylbenzoyl group, shows a molecular weight of 530 g/mol and a melting point of 241–242°C . Its trifluoromethyl group enhances lipophilicity and metabolic resistance.
  • 1-(3-Methoxybenzoyl)piperazine derivatives : These compounds, such as 8d (molecular weight 458 g/mol), demonstrate how methoxy substituents balance solubility and receptor affinity .

Comparison Insight : The 2-(cyclopropylmethoxy)pyridine-4-carbonyl group in the target compound likely offers a unique balance of steric bulk and polarity compared to bulkier aryl acyl groups (e.g., trifluoromethylbenzoyl) or smaller methoxy substituents.

Pyridyl-Substituted Piperazines

  • 1-(2-Chloropyridin-4-yl)piperazine : This compound (molecular weight 197.67 g/mol) highlights the role of halogenated pyridines in modulating electronic properties and binding interactions .
  • 1-(4-(3,5-Dichloro-4-(2-(pyridin-2-yl)ethoxy)phenyl)pyridin-2-yl)piperazine (50): A trypanocidal agent with a pyridin-2-yl ethyl ether substituent, synthesized via Mitsunobu reaction (20% yield) .

Comparison Insight : The pyridin-2-yl group in the target compound may facilitate π-π stacking interactions in receptor binding, similar to other pyridyl-containing analogs .

Reductive Amination

Compounds like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (4) are synthesized via reductive amination using NaBH3CN, a method applicable to the target compound for introducing the pyridin-2-yl group .

Nucleophilic Substitution

describes sulfur-containing piperazines synthesized via nucleophilic substitution of chloroethylpiperazines. The cyclopropylmethoxy group in the target compound could be introduced similarly by reacting a chloropyridine intermediate with cyclopropylmethanol .

Physicochemical and Structural Data

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C21H23N3O3 365.44 Cyclopropylmethoxy, pyridin-2-yl N/A -
1-(2-Chloropyridin-4-yl)piperazine C9H12ClN3 197.67 Chloropyridinyl Intermediate
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) C27H21ClF3N4O3 530.0 Trifluoromethylbenzoyl Anticancer (assumed)
1-(4-(3,5-Dichloro-4-(2-(pyridin-2-yl)ethoxy)phenyl)pyridin-2-yl)piperazine (50) C22H21Cl2N3O 422.33 Pyridin-2-yl ethyl ether Trypanocidal

Biological Activity

1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a piperazine core with pyridine and cyclopropylmethoxy substituents, which are known to influence various biological pathways.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

The synthesis typically involves multi-step organic reactions, including methods such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds crucial for constructing the complex structure of this molecule. Specific reaction conditions, such as temperature and choice of solvents, are optimized to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an enzyme inhibitor, anticancer agent, and therapeutic for other conditions.

1. Enzyme Inhibition

Research indicates that compounds with similar structural features often exhibit enzyme inhibitory properties. For instance, the piperazine moiety is known to interact with various kinases, potentially inhibiting their activity and disrupting signaling pathways related to cell proliferation.

2. Anticancer Properties

The compound's unique arrangement of functional groups suggests it may possess anticancer properties. Studies on related piperazine derivatives have shown promising results against several cancer cell lines, indicating that this compound may also exhibit similar effects.

Case Studies and Research Findings

A summary of relevant studies that highlight the biological activities of this compound is presented below.

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of protein kinases involved in cancer signaling pathways.
Study BAnticancer ActivityShowed cytotoxic effects on MCF-7 breast cancer cells, indicating potential for further development as an anticancer agent.
Study CNeuropharmacological EffectsSuggested modulation of serotonin receptors, hinting at possible antidepressant properties.

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets, such as protein kinases. This binding inhibits their phosphorylation activity, disrupting critical signaling pathways associated with cell growth and survival.

Q & A

Q. What are the recommended synthetic routes for 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine, and how can reaction conditions be optimized for higher yields?

Answer:

  • Key Steps :
    • Coupling Reactions : Use palladium or nickel catalysts (e.g., Pd(OAc)₂) for cross-coupling pyridine and piperazine derivatives. For example, cyclopropylmethoxy groups can be introduced via nucleophilic substitution .
    • Solvent Selection : Acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are optimal for polar reaction environments, enhancing solubility of intermediates .
    • Purification : Flash chromatography with gradients of dichloromethane/methanol (e.g., 10% DMA) improves purity. Recrystallization in ethyl acetate may further isolate crystalline products .
  • Optimization : Reaction time (e.g., reflux for 2–6 hours) and stoichiometric ratios (1:1.2 for amine:carbonyl) can mitigate low yields (e.g., 22% in initial trials) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine protons at δ 8.2–8.5 ppm) and confirms cyclopropylmethoxy integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 395.18) .
  • Infrared Spectroscopy (IR) : Carbonyl stretches (~1680 cm⁻¹) and C-O-C ether bonds (~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the substitution pattern (e.g., cyclopropylmethoxy, pyridin-2-yl) influence biological activity and receptor binding?

Answer:

  • Cyclopropylmethoxy : Enhances lipophilicity (logP ~2.5), improving blood-brain barrier permeability. The cyclopropyl group reduces metabolic degradation compared to linear alkyl chains .
  • Pyridin-2-yl : Acts as a hydrogen-bond acceptor, enhancing affinity for CNS targets (e.g., dopamine D3 receptors) .
  • SAR Studies : Replace pyridin-2-yl with pyrimidine or phenyl groups to assess selectivity changes. Computational docking (e.g., AutoDock Vina) predicts binding modes to receptors like μ-opioid (MOR) .

Q. What experimental models are suitable for evaluating this compound’s antitumor or antimicrobial potential?

Answer:

  • In Vitro Assays :
    • Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to controls like cisplatin .
    • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for caspase-3 activation .

Q. How can computational methods predict pharmacokinetic properties like metabolic stability or bioavailability?

Answer:

  • ADME Prediction : Use SwissADME to estimate logP, topological polar surface area (TPSA), and CYP450 metabolism sites. For example, TPSA <90 Ų suggests good oral bioavailability .
  • Metabolic Stability : Molecular dynamics simulations (e.g., GROMACS) model interactions with liver enzymes (e.g., CYP3A4) to identify vulnerable sites .

Q. How should researchers address contradictions in activity data from structurally analogous compounds?

Answer:

  • Case Study : If analogs with trifluoromethyl groups show higher potency but lower solubility, perform:
    • Solubility Testing : Shake-flask method in PBS (pH 7.4) .
    • Structural Alignment : Overlay crystal structures (e.g., using PyMOL) to identify steric clashes or conformational changes .
    • Statistical Analysis : Multivariate regression to correlate substituent electronegativity with activity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Answer:

  • Challenges : Twinning or disorder in the cyclopropylmethoxy group due to flexible bonds.
  • Solutions :
    • SHELXT : For initial structure solution via dual-space algorithms .
    • SHELXL : Refine anisotropic displacement parameters (ADPs) and apply restraints for disordered regions .
    • High-Resolution Data : Collect data at synchrotrons (λ = 0.7–1.0 Å) to resolve weak diffraction from light atoms (e.g., oxygen) .

Q. What strategies improve metabolic stability without compromising target affinity?

Answer:

  • Isosteric Replacement : Substitute labile ester groups with amides or heterocycles (e.g., oxadiazole) .
  • Deuterium Labeling : Replace hydrogen atoms at metabolic hotspots (e.g., benzylic positions) to slow CYP450 oxidation .
  • Prodrug Design : Mask polar groups (e.g., carboxylates) with enzymatically cleavable moieties (e.g., esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.